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For Immediate Release

This technical guide delves into the historical significance of strychnine in foundational

neurophysiology experiments. Primarily aimed at researchers, scientists, and drug

development professionals, this document outlines the core mechanisms of strychnine action,

details key experimental protocols, and presents quantitative data that solidified our

understanding of inhibitory neurotransmission. Through a meticulous examination of landmark

studies, this guide illustrates how a potent poison became an indispensable tool in

neuroscience.

Executive Summary
Strychnine, a highly toxic alkaloid, played a paradoxical and pivotal role in the annals of

neurophysiology. Its potent and specific antagonism of the inhibitory neurotransmitter glycine

allowed early neuroscientists to dissect the complex processes of synaptic transmission. By

selectively blocking inhibitory signals in the spinal cord, researchers like Sir John Eccles were

able to provide definitive evidence for the chemical nature of synaptic communication, a

cornerstone of modern neuroscience. This guide revisits these historical experiments, providing

a detailed overview of the methodologies employed and the groundbreaking data that

emerged.

Mechanism of Action: A Competitive Antagonist of
Glycine Receptors
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Strychnine exerts its effects by acting as a competitive antagonist at postsynaptic glycine

receptors, primarily located in the spinal cord and brainstem.[1][2] Glycine is a major inhibitory

neurotransmitter that, upon binding to its receptor, opens chloride ion channels. The influx of

negatively charged chloride ions hyperpolarizes the postsynaptic neuron, making it less likely

to fire an action potential. Strychnine, by binding to the same receptor site as glycine without

activating the channel, prevents this inhibitory action.[1][2] This blockade of inhibition leads to a

state of hyperexcitability, resulting in the characteristic convulsions and muscle spasms

associated with strychnine poisoning.[1][2]

The specificity of strychnine for the glycine receptor was a crucial aspect of its utility in

research. This allowed scientists to isolate and study the function of glycinergic inhibition in

neural circuits.

Key Historical Experiments and Protocols
Strychnine was a tool of choice in several seminal neurophysiological investigations. The

following sections detail the protocols of some of the most influential experiments.

The Eccles, Fatt, and Koketsu Experiments on the Cat
Spinal Cord
Sir John Eccles and his colleagues conducted a series of groundbreaking experiments in the

1950s that provided the first clear evidence for chemical synaptic transmission in the central

nervous system.[3] Their work on the cat spinal cord, utilizing strychnine, was instrumental in

this discovery.

Experimental Protocol:

Animal Model: The experiments were typically performed on cats, anesthetized with

pentobarbitone.[4]

Surgical Preparation: A laminectomy was performed to expose the lumbar region of the

spinal cord. The dorsal and ventral roots of specific spinal nerves were carefully dissected

and mounted on electrodes for stimulation.

Intracellular Recording: Glass micropipettes filled with a conducting salt solution (e.g.,

potassium chloride) were used to impale individual motor neurons in the ventral horn of the
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spinal cord. This allowed for the direct measurement of the neuron's membrane potential.

Stimulation: Electrical stimuli were delivered to the dorsal roots (containing sensory afferent

fibers) and ventral roots (containing motor efferent fibers). Stimulation of dorsal root fibers

known to activate inhibitory interneurons would typically produce an inhibitory postsynaptic

potential (IPSP) in the motor neuron.

Strychnine Administration: Strychnine was administered intravenously to the anesthetized

cat.

Data Collection: The intracellularly recorded membrane potential of the motor neuron was

displayed on an oscilloscope and recorded. The amplitude and duration of the IPSPs were

measured before and after the administration of strychnine.

By demonstrating that strychnine, a chemical agent, could block the IPSP, Eccles and his

team provided strong evidence that the transmission of the inhibitory signal across the synapse

was mediated by a chemical transmitter (later identified as glycine) rather than a direct

electrical connection.

Experiments on the Isolated Frog Spinal Cord
The isolated frog spinal cord preparation offered a simplified and accessible model for studying

the effects of strychnine on spinal reflexes.

Experimental Protocol:

Preparation: The spinal cord of a frog was isolated and maintained in a bath of Ringer's

solution, a salt solution that mimics the frog's bodily fluids.

Stimulation and Recording: Electrodes were placed on the dorsal and ventral roots to

stimulate afferent inputs and record efferent motor outputs, respectively.

Strychnine Application: Strychnine was added directly to the Ringer's solution bathing the

spinal cord.

Observation: The application of strychnine led to a dramatic increase in the reflex

excitability of the spinal cord. A minimal stimulus to a dorsal root would result in a prolonged
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and powerful discharge from the ventral roots, demonstrating the disinhibition of the motor

neuron pool. In some preparations, spontaneous convulsive activity would emerge.[5][6]

Studies on the Mauthner Cells of Goldfish
The Mauthner cells are a pair of large, identifiable neurons in the brainstem of fish and

amphibians that are responsible for initiating a rapid escape reflex. Their large size and well-

defined inputs made them an ideal model for studying synaptic transmission.

Experimental Protocol:

Animal Model: Goldfish were used as the experimental animal.

Preparation: The brain of the goldfish was exposed to allow for the insertion of

microelectrodes into the Mauthner cells.

Strychnine Application: Strychnine was applied either topically to the exposed brain,

injected intramuscularly, or applied directly onto the Mauthner cell via iontophoresis (a

technique that uses electrical current to eject charged molecules from a micropipette).[2]

Electrophysiological Recording: Intracellular recordings were made from the Mauthner cells

to measure their membrane potential and the postsynaptic potentials evoked by stimulating

their inhibitory inputs.

Data Analysis: The application of strychnine was shown to block the late collateral inhibition

of the Mauthner cell, an inhibitory feedback circuit.[2] This provided further evidence for the

role of a chemical transmitter in mediating this inhibition.

Quantitative Data on Strychnine's Effects
The historical experiments with strychnine were not merely qualitative. They provided crucial

quantitative data that helped to characterize the properties of inhibitory synapses and the

action of their antagonist.
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Parameter
Organism/Prep
aration

Strychnine
Concentration/
Dose

Observed
Effect

Reference

Increased

Neuronal

Bursting

Murine Spinal

Cord Cell

Cultures

5-20 nM

Increased

multichannel

bursting activity.

[7]

Coordinated

Neuronal

Bursting

Murine Spinal

Cord Cell

Cultures

>5 µM

Generation of

regular,

coordinated

bursting.

[7]

Touch-Evoked

Allodynia
Rat (intrathecal) 3 µg

Produced touch-

evoked agitation

(a sign of

allodynia).

[8]

Blockade of

Inhibitory

Postsynaptic

Potentials

(IPSPs)

Cat Spinal

Motoneurons

Not specified in

abstract

Reduction in the

amplitude of

IPSPs.

[9]

Increased Aβ-

fiber Evoked

Responses

Rat Trigeminal

Neurons

0.2-0.8 mg/kg

(i.v.)

Dose-dependent

increase in Aβ-

fiber–evoked

neuronal activity.

[10]

Blockade of Late

Collateral

Inhibition

Goldfish

Mauthner Cell

Not specified in

abstract

Complete block

of late collateral

inhibition.

[2]

Visualizing the Impact of Strychnine
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways and experimental concepts discussed in this guide.
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Mechanism of Strychnine Action at a Glycinergic Synapse.
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Workflow of the Eccles et al. experiment on the cat spinal cord.
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Conclusion
The historical neurophysiology experiments utilizing strychnine represent a pivotal chapter in

our understanding of the nervous system. By providing a tool to selectively silence inhibitory

pathways, strychnine enabled researchers to unequivocally demonstrate the chemical nature

of synaptic transmission and to begin to map the intricate circuits that govern motor control.

While its clinical use is now obsolete due to its high toxicity, the legacy of strychnine in the

laboratory is undeniable. The foundational knowledge gained from these early experiments

continues to inform modern neuroscience research and the development of novel therapeutics

for neurological disorders. This guide serves as a testament to the ingenuity of early

neurophysiologists and the unexpected ways in which a potent toxin can illuminate the

fundamental principles of biology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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